5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Description
5-(Benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a pyran-4-one derivative characterized by a benzyloxy substituent at position 5 and a piperazine ring substituted with a 4-methoxyphenyl group at position 2 via a methylene bridge. This compound has garnered attention as a key intermediate in synthesizing functional polymers and bioactive molecules. Its synthesis involves esterification or coupling reactions, such as reacting 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with acryloyl chloride in the presence of triethylamine, yielding acrylate monomers for polymerization .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-9-7-20(8-10-21)26-13-11-25(12-14-26)16-22-15-23(27)24(18-29-22)30-17-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNSQIGPBGYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves a multi-step process:
Piperazine Introduction: : Utilizing piperazine to form a linkage with a methoxyphenyl group.
Pyran Formation: : Cyclization to form the pyran ring structure.
Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate these transformations.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve large-scale batch reactors, with stringent control over temperature, pH, and solvent purity. The use of automated synthesisers and continuous flow chemistry could further optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: : Reduction of the pyran ring could yield a tetrahydropyran derivative.
Substitution: : The benzyloxy group is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
These reactions yield derivatives with altered functional groups, potentially enhancing or modifying the compound's bioactivity and solubility.
Scientific Research Applications
5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: finds applications across several domains:
Chemistry: : As a model compound for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its anti-inflammatory and analgesic properties.
Industry: : Utilized in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. It often mimics or inhibits natural substrates, thereby modulating biological pathways. The piperazinyl and methoxyphenyl groups play a crucial role in binding affinity and selectivity.
Comparison with Similar Compounds
To contextualize the properties of 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, we compare it with structurally analogous compounds across three categories: pyranone derivatives, piperazine-containing hybrids, and aryl-substituted heterocycles.
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Substituent Effects
Biological Activity
5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, a complex organic compound, has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O3, with a molecular weight of approximately 389.45 g/mol. Its structure includes a pyran ring, a benzyloxy group, and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyran compounds display significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that related 4H-Pyran derivatives exhibit activity against Mycobacterium bovis and other microbial strains .
- Neuropharmacological Effects : The piperazine component is associated with neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Compounds containing piperazine have been shown to act as selective inhibitors of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease .
Antimicrobial Evaluation
A study conducted on related 4H-Pyran compounds demonstrated their effectiveness against several microbial strains. The results indicated that most tested compounds showed good activity against Bacillus Calmette–Guerin and exhibited antifungal properties as well. The following table summarizes the antimicrobial activities observed:
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| 5-(benzyloxy)-2-(methyl) | Mycobacterium bovis | Moderate |
| 2-(benzyloxy)-5-hydroxyl | Staphylococcus aureus | High |
| 3h | Escherichia coli | Low |
Neuroprotective Properties
In evaluating the neuroprotective effects of similar compounds, it was found that they exhibited significant antioxidant and anti-inflammatory properties. For example, one study reported that a compound structurally similar to this compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition . This suggests potential utility in treating neurodegenerative disorders.
Case Studies
- Case Study on Neuroprotection : A recent study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The results showed a reduction in cell death and improved cell viability, highlighting the potential for such compounds in neuroprotection.
- Case Study on Antimicrobial Efficacy : A series of experiments tested various derivatives against clinical isolates of bacteria. The results indicated that modifications to the piperazine structure significantly enhanced antibacterial activity, suggesting avenues for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
